6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione

Description

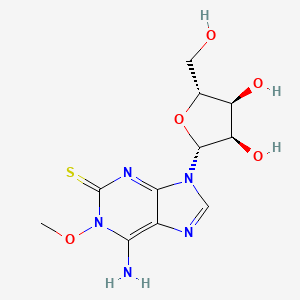

This compound is a modified purine nucleoside analog characterized by a 6-amino group, a 1-methoxy substitution, and a 2-thione moiety. Its sugar moiety, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, resembles the ribose structure found in natural nucleosides but includes stereochemical modifications that may influence its biological interactions. The molecular formula is C₁₁H₁₅N₅O₅S (calculated from and ), with a molecular weight of 299.31 g/mol. It is used exclusively in research settings, with storage recommendations at 2–8°C, protected from light .

Properties

CAS No. |

64570-09-8 |

|---|---|

Molecular Formula |

C11H15N5O5S |

Molecular Weight |

329.34 g/mol |

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methoxypurine-2-thione |

InChI |

InChI=1S/C11H15N5O5S/c1-20-16-8(12)5-9(14-11(16)22)15(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1 |

InChI Key |

UWANAXMOWCXQSV-KQYNXXCUSA-N |

Isomeric SMILES |

CON1C(=C2C(=NC1=S)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

CON1C(=C2C(=NC1=S)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures, including chromatography and spectroscopy, to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, amines, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting their growth.

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione involves its interaction with specific molecular targets and pathways within cells. It is believed to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of thione-modified purine nucleosides. Key structural analogues include:

Biological Activity

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione is a purine derivative with potential biological activities. Its structure incorporates a thione group and a modified tetrahydrofuran moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties.

- Molecular Formula : C10H13N5O4S

- Molecular Weight : 299.31 g/mol

- CAS Number : 43157-50-2

- IUPAC Name : 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione

Antiviral Activity

Research indicates that compounds similar to 6-Amino-9-thione exhibit significant antiviral effects. For instance:

- Mechanism of Action : These compounds may inhibit viral replication by targeting specific viral enzymes or interfering with the viral life cycle.

- Case Study : A study demonstrated that a related purine derivative showed potent activity against Hepatitis C virus (HCV), with IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies:

- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro assays revealed that the compound inhibited growth in several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 6-Amino-9-thione has garnered attention due to its structural features:

- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Clinical Relevance : Preliminary studies have indicated that this compound can reduce tumor growth in xenograft models of human cancers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended experimental conditions for synthesizing derivatives of this compound?

- Methodological Answer : Synthesis often involves nucleoside analog protocols. For example, tert-butyldimethylsilyl (TBS) protection is critical for hydroxyl groups during glycosylation steps to prevent unwanted side reactions . Reaction temperatures should be maintained below 40°C to preserve stereochemical integrity, as demonstrated in brominated adenosine analogs . Purification typically employs reverse-phase HPLC with acetonitrile/water gradients.

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Stability is highly sensitive to light, moisture, and oxygen. Store under inert gas (argon/nitrogen) in amber vials at room temperature. Avoid freezing due to potential crystallization-induced degradation . Precautionary statements (e.g., P261, P280) from safety data sheets mandate gloveboxes for long-term storage .

Q. What analytical techniques are optimal for structural confirmation?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and NMR (¹H, ¹³C, 2D-COSY) to resolve stereochemistry. For example, the tetrahydrofuran ring’s dihydroxy groups show distinct coupling constants (J = 6–8 Hz) in ¹H NMR . X-ray crystallography is recommended for absolute configuration confirmation in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the thione group?

- Methodological Answer : The thione moiety exhibits pH-dependent tautomerism. In acidic conditions (pH < 5), it favors the thiol form, while neutral/basic conditions stabilize the thione. Use UV-Vis spectroscopy (λmax 320–340 nm) to monitor tautomeric shifts . Contradictions in reactivity studies often arise from unaccounted solvent polarity effects—validate results in multiple solvents (e.g., DMSO vs. aqueous buffer) .

Q. What computational strategies are effective for predicting enzymatic interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) with ATP-binding enzymes requires parameterization of the methoxy and thione groups. Adjust partial charges using density functional theory (DFT/B3LYP) to account for electron delocalization . Compare binding affinities against natural substrates (e.g., adenosine) to identify competitive inhibition mechanisms .

Q. How should researchers design experiments to study oxidative degradation pathways?

- Methodological Answer : Accelerated stability testing under forced oxidation (40°C, 75% RH, 0.3% H2O2) identifies degradation products. LC-MS/MS with electrospray ionization (ESI+) detects sulfoxide and sulfone derivatives. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Methodological Notes

- Contradiction Management : Discrepancies in synthetic yields (e.g., 60–80% in vs. 45–50% in ) may stem from silylation efficiency. Optimize TBS protection time (4–6 hr) and monitor via TLC (Rf = 0.3 in EtOAc/hexane).

- Theoretical Framework : Link studies to nucleoside pharmacology or enzyme kinetics models to contextualize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.